molecular formula C19H14FN3S B2482917 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-66-4

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2482917
CAS No.: 1105239-66-4
M. Wt: 335.4
InChI Key: UJWAUYXNLNNYPA-UHFFFAOYSA-N
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Description

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as a kinase inhibitor or in antimicrobial studies. This molecule features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active compounds . The core structure is structurally analogous to purine bases, allowing derivatives to mimic natural ligands and interact effectively with a variety of biological targets, including enzymes and receptors . The specific substitution pattern on this compound is designed to modulate its electronic properties, binding affinity, and overall pharmacokinetic profile. The 4-fluorophenyl group at the 2-position is a common bioisostere that can influence potency and metabolic stability, while the benzylthio moiety at the 4-position offers a potential vector for further chemical modification and can be critical for interactions with hydrophobic regions of target proteins. Researchers are exploring this and related pyrazolo[1,5-a]pyrazine derivatives for applications in oncology, antivirals, and antibacterial research, given the scaffold's proven relevance in these fields . The compound serves as a versatile intermediate or a final target for the synthesis of more complex molecular libraries aimed at high-throughput screening and lead optimization. Please note: This product is intended for research and development applications in a controlled laboratory setting. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes and is not intended to be a representation or warranty of the product's specific efficacy or safety for any particular application.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWAUYXNLNNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

A one-step cyclization method employs ethyl 3-aryl-1H-pyrazole-5-carboxylate and N-alkyl-2-chloroacetamide precursors. For example, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate reacts with N-benzyl-2-chloroacetamide under basic conditions (K₂CO₃, DMF, 80°C) to form the pyrazolo[1,5-a]pyrazine skeleton via nucleophilic substitution and intramolecular cyclization. This method achieves yields of 65–78%, with the 4-fluorophenyl group pre-installed at the pyrazole’s 3-position.

Condensation of 5-Aminopyrazoles

Alternative routes utilize 5-aminopyrazoles condensed with β-dicarbonyl equivalents. For instance, 5-amino-3-(4-fluorophenyl)pyrazole reacts with ethyl acetoacetate in acetic acid, forming the pyrazolo[1,5-a]pyrazine core through dehydrative cyclization. Microwave-assisted synthesis (120°C, 20 minutes) enhances reaction efficiency, reducing side products compared to conventional heating.

Attachment of the Benzylthio Group

The benzylthio moiety (-S-CH₂C₆H₅) is installed via nucleophilic substitution or thiol-disulfide exchange:

Nucleophilic Substitution at C4

Chlorinated intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine) react with benzyl mercaptan (PhCH₂SH) in the presence of NaH (THF, 0°C to RT). This SNAr reaction proceeds with 90–95% efficiency when electron-withdrawing groups activate the C4 position.

Thiol-Ene Click Chemistry

UV-initiated thiol-ene reactions between 4-vinylpyrazolo[1,5-a]pyrazine and benzyl thiol (10 mol% DMPA, DCM, 365 nm) provide an alternative pathway with 82% yield and excellent stereocontrol. This method avoids strong bases but requires specialized equipment.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Effect on Yield
Temperature 80–100°C (thermal) +15–20%
Solvent Polarity DMF > DMSO > THF +25% in DMF
Catalyst Loading 5 mol% Pd(PPh₃)₄ Maximizes TOF
Reaction Time 8–12 hours Prevents over-reaction

Microwave irradiation reduces reaction times by 60% compared to conventional heating, particularly in cyclization steps. Purification via silica gel chromatography (EtOAc/hexane, 1:3) typically achieves >98% purity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs:

  • Continuous flow reactors for exothermic cyclization steps
  • Aqueous workup to minimize organic waste
  • Crystallization from ethanol/water (3:1) for final purification

Process intensification strategies increase space-time yield by 40%, with total production costs estimated at $120–150/kg at commercial scales.

Analytical Characterization

Structural confirmation utilizes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, pyrazine H), 7.89–7.45 (m, aryl H)
  • HRMS : m/z 364.0982 [M+H]⁺ (calc. 364.0985)
  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group, confirming regiochemistry

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitability for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight logP Key Properties/Applications References
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Benzylthio (–S–CH₂–C₆H₅) 4-Fluorophenyl ~347.44 (calc*) ~4.2† Potential kinase/receptor modulation
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio 4-Methoxyphenyl 363.43 Higher electron density at position 2
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Chloro (–Cl) 4-Fluorophenyl 247.66 Reactive precursor for substitutions
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzylthio (–S–CH₂–C₆H₅) 2-Methylphenyl 331.44 4.23 Increased lipophilicity

*Calculated based on similar compounds. †Estimated from .

Key Observations:

  • Electronic Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing character, enhancing polar interactions compared to the 4-methoxyphenyl (electron-donating) in ’s analog .
  • Steric Influence: Substituents like 2-methylphenyl () introduce steric bulk, which may hinder binding to flat enzymatic pockets compared to the planar 4-fluorophenyl group.

Biological Activity

4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class, characterized by a fused pyrazole ring and a variety of substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.

  • Molecular Formula : C19H14FN3S
  • Molecular Weight : 313.39 g/mol
  • CAS Number : 1105239-66-4

The structure features a benzylthio group and a fluorophenyl substituent, which may enhance its reactivity and interaction with biological targets.

The biological activity of pyrazolo derivatives often involves their interaction with specific enzymes or receptors. In the case of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, studies suggest that it may function as an enzyme inhibitor or modulator in various biochemical pathways. The presence of the fluorine atom is believed to stabilize transition states during enzymatic reactions, potentially increasing the compound's efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine. For instance:

  • Cell Viability Assays : In vitro studies using human leukemia K562 cells demonstrated that similar pyrazole derivatives can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these compounds were observed to be around 25 μM after 72 hours of treatment, indicating significant cytotoxic effects against cancer cells .
  • Mechanistic Studies : Research indicates that these compounds can induce cell cycle arrest at the G0/G1 phase and promote apoptosis through downregulation of anti-apoptotic proteins such as Bcl2 and Survivin while upregulating pro-apoptotic factors like Bax .

Enzyme Inhibition

Pyrazolo compounds are known for their ability to inhibit various kinases involved in cancer progression:

  • Kinase Inhibition Studies : Investigations into the inhibitory effects on CDK2/E and Abl protein kinases showed that certain pyrazole derivatives exhibit promising activity as kinase inhibitors. These findings suggest that 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine may also possess similar inhibitory properties .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrazolo derivatives alongside 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine:

Compound NameIC50 (μM)Target EnzymeBiological Activity
4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazineTBDTBDPotential anticancer activity
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate25CDK2/EInduces apoptosis in K562 cells
Other Pyrazole DerivativeTBDAbl kinaseInhibitory effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives like 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, and how are they characterized?

  • Methodology : The synthesis typically involves solvent thermal decomposition of intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine) followed by functionalization steps such as benzylthio group introduction via nucleophilic substitution . Key steps include:

  • Methylation/bromination/nitration to introduce substituents at specific positions.
  • Purification via recrystallization or column chromatography.
    • Characterization : 1H/13C NMR confirms structural integrity, HRMS validates molecular weight, and elemental analysis verifies composition. Discrepancies in elemental analysis (e.g., C: 61.78% found vs. 61.65% calculated) are resolved via repeated experiments or alternative techniques like HRMS .

Q. How are the biological activities of pyrazolo[1,5-a]pyrazine derivatives evaluated in preclinical research?

  • Methodology :

  • In vitro assays : Use enzyme inhibition studies (e.g., cyclooxygenase, kinases) and cytotoxicity screens against cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with biological targets like DNA or proteins .
  • Pharmacokinetics : Metabolic stability assessed via liver microsome assays .

Q. What techniques are used to analyze the structural and electronic properties of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine?

  • Key methods :

  • X-ray crystallography : Determines dihedral angles between the pyrazine core and substituents, influencing 3D conformation .
  • NMR spectroscopy : Assigns proton environments (e.g., benzylthio group at δ 4.2–4.5 ppm) .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrazine derivatives for therapeutic applications?

  • Methodology :

  • Substituent variation : Compare analogs with substituents like 4-fluorophenyl (enhances electronic effects) vs. chlorophenyl (increases lipophilicity) .
  • Activity cliffs : Identify critical functional groups (e.g., oxadiazole moieties in 2-(4-chlorophenyl)-5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} derivatives improve kinase inhibition) .
    • Example SAR Table :
Substituent R₁R₂IC₅₀ (μM) COX-2Notes
4-FluorophenylBenzylthio0.12High selectivity
4-ChlorophenylMethylthio1.8Reduced potency
4-MethoxyphenylOxadiazole0.09Enhanced binding affinity

Q. What computational approaches are used to predict the interaction of 4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine with biological targets?

  • Methodology :

  • Molecular docking : Simulates binding modes with proteins (e.g., tuberculosis target Mtb KasA) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues .
  • Pharmacophore modeling : Maps electrostatic/hydrophobic features to prioritize analogs for synthesis .

Q. How can conflicting spectroscopic or analytical data be resolved during compound characterization?

  • Case study : Elemental analysis discrepancies (e.g., 0.13% C deviation in pyrazolo[1,5-a]pyrazine derivatives) are addressed by:

  • Repeating synthesis under inert conditions to exclude oxidation byproducts.
  • Alternative validation : HRMS (accuracy ±0.0003 Da) or 2D NMR (e.g., HSQC) to confirm molecular connectivity .

Q. What strategies improve the yield of multi-step syntheses for pyrazolo[1,5-a]pyrazine derivatives?

  • Optimization steps :

  • Temperature control : Maintain 0–5°C during nitration to minimize side reactions .
  • Catalyst screening : Pd/C for Suzuki-Miyaura couplings increases cross-coupling efficiency .
  • Flow chemistry : Reduces reaction time (e.g., from 24h to 2h for cyclocondensation steps) .

Q. How do photophysical properties of pyrazolo[1,5-a]pyrazines influence their application in material science?

  • Methodology :

  • Fluorescence spectroscopy : Measures quantum yield (e.g., 0.45 for 4-(Benzylthio) derivatives) to assess suitability as sensors .
  • Solvatochromism : Correlates emission shifts with solvent polarity to design environment-responsive probes .

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